molecular formula C8ClF15O3S B1431246 1-(6-Chloroperfluorohexyl)trifluoroethanesultone CAS No. 1244856-02-7

1-(6-Chloroperfluorohexyl)trifluoroethanesultone

Cat. No.: B1431246
CAS No.: 1244856-02-7
M. Wt: 496.58 g/mol
InChI Key: SYBYGAKZDAETJJ-UHFFFAOYSA-N
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Description

1-(6-Chloroperfluorohexyl)trifluoroethanesultone is a fluorinated organic compound with the molecular formula C8H2ClF15O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a chloroperfluorohexyl group and a trifluoroethanesultone moiety, contributing to its high reactivity and stability.

Preparation Methods

The synthesis of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone typically involves multiple steps, starting with the preparation of the chloroperfluorohexyl precursor. This precursor is then reacted with trifluoroethanesultone under controlled conditions to yield the desired product. The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability .

Chemical Reactions Analysis

1-(6-Chloroperfluorohexyl)trifluoroethanesultone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to yield sulfide compounds.

    Hydrolysis: The sultone ring can be hydrolyzed under acidic or basic conditions to form sulfonic acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(6-Chloroperfluorohexyl)trifluoroethanesultone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(6-Chloroperfluorohexyl)trifluoroethanesultone can be compared with other fluorinated sultones, such as:

  • 1-(6-Bromoperfluorohexyl)trifluoroethanesultone
  • 1-(6-Iodoperfluorohexyl)trifluoroethanesultone
  • 1-(6-Fluoroperfluorohexyl)trifluoroethanesultone

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of chlorine in this compound makes it particularly suitable for specific substitution reactions and enhances its stability compared to its brominated or iodinated counterparts .

Properties

IUPAC Name

3-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF15O3S/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)27-28(6,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBYGAKZDAETJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023155
Record name 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244856-02-7
Record name 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloroperfluorohexyl)trifluoroethanesultone
Reactant of Route 2
1-(6-Chloroperfluorohexyl)trifluoroethanesultone

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